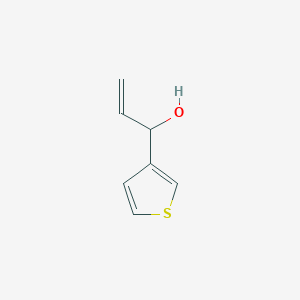

1-(Thiophen-3-yl)prop-2-en-1-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H8OS |

|---|---|

Peso molecular |

140.20 g/mol |

Nombre IUPAC |

1-thiophen-3-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8OS/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2 |

Clave InChI |

VDSSFVWDWRWNLV-UHFFFAOYSA-N |

SMILES canónico |

C=CC(C1=CSC=C1)O |

Origen del producto |

United States |

Synthetic Methodologies for 1 Thiophen 3 Yl Prop 2 En 1 Ol and Analogues

Construction of the 1-(Thiophen-3-yl)prop-2-en-1-ol Carbon Framework

The most direct method for constructing the C6-C3-C2 carbon backbone of the target molecule involves the 1,2-addition of a vinyl nucleophile to the carbonyl group of thiophene-3-carbaldehyde. This approach leverages the electrophilicity of the aldehyde carbon, which is attacked by a carbon-based nucleophile to form the desired secondary alcohol.

Nucleophilic Addition Reactions to Thiophene (B33073) Carbaldehydes or Ketones

Nucleophilic addition reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. In this context, the addition of a vinyl organometallic reagent to thiophene-3-carbaldehyde provides a direct and efficient route to 1-(thiophen-3-yl)prop-2-en-1-ol.

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl compound. researchgate.net For the synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol, this involves reacting thiophene-3-carbaldehyde with vinylmagnesium bromide. The vinyl Grignard reagent, prepared from vinyl bromide and magnesium turnings in a suitable ether solvent like tetrahydrofuran (B95107) (THF), acts as the vinyl anion synthon. orgsyn.org The reaction proceeds via nucleophilic attack of the vinyl group on the carbonyl carbon of the aldehyde. researchgate.net Subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final allylic alcohol.

The efficiency and selectivity of Grignard additions can sometimes be influenced by Lewis acids. researchgate.net While often high-yielding for simple aldehydes, the regioselectivity can be a concern with more complex ketones, where O-alkylation can compete with the desired C-alkylation (carbinol formation). nih.gov For a simple aldehyde like thiophene-3-carbaldehyde, C-alkylation is the strongly favored pathway.

| Starting Material | Reagent | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Thiophene-3-carbaldehyde | Vinylmagnesium bromide (CH2=CHMgBr) | Tetrahydrofuran (THF) | 0 to Room Temp | Good to Excellent |

Organolithium reagents are generally more reactive than their Grignard counterparts due to the more polar nature of the carbon-lithium bond. Vinyllithium is a potent nucleophile used to introduce vinyl groups and can be employed for the synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol. wikipedia.org It readily adds to aldehydes and ketones to furnish the corresponding alcohols after an aqueous workup. wikipedia.org

Vinyllithium can be prepared through several methods, including lithium-halogen exchange from vinyl halides or by the reaction of tetravinyltin (B75620) with butyllithium. wikipedia.orgarkat-usa.org The reaction with thiophene-3-carbaldehyde is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to control the high reactivity and prevent side reactions. The addition forms a lithium alkoxide intermediate, which is then quenched with a proton source to give the desired product.

| Starting Material | Reagent | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Thiophene-3-carbaldehyde | Vinyllithium (CH2=CHLi) | Tetrahydrofuran (THF) | -78 | Good to Excellent |

Reduction Strategies for Related Thiophene-Containing Propenones

An alternative synthetic route involves the reduction of an α,β-unsaturated ketone, specifically 1-(thiophen-3-yl)prop-2-en-1-one. This precursor can be synthesized via an aldol (B89426) condensation between thiophene-3-carbaldehyde and acetone, followed by dehydration. The key challenge in this approach is the selective 1,2-reduction of the carbonyl group to an alcohol without affecting the conjugated carbon-carbon double bond.

Catalytic hydrogenation can be employed to reduce the carbonyl group of enones. However, achieving selectivity for the C=O bond over the C=C bond is a significant challenge, as many standard catalysts (e.g., Palladium on carbon, Platinum oxide) preferentially reduce the alkene. Selective 1,2-reduction of enones often requires specialized catalysts or conditions that favor the hydrogenation of the carbonyl group. organic-chemistry.org Molybdenum-based catalysts have shown selectivity for the 1,2-addition of hydrogen to dienes, suggesting potential for selective reductions. osti.gov The development of chemoselective catalysts, such as specific iridium complexes, allows for the targeted reduction of the carbonyl in the presence of an alkene. organic-chemistry.org

| Substrate Type | Catalyst System | Hydrogen Source | Selectivity | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Iridium Complexes | H2 | High for 1,2-Reduction | organic-chemistry.org |

| α,β-Unsaturated Ketone | Ruthenium Complexes | HCOOH (Transfer Hydrogenation) | Variable, can be tuned for 1,2-Reduction |

Metal hydride reagents are widely used for the reduction of carbonyl compounds. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the carbonyl and the alkene of an enone, milder or more sterically hindered reagents can achieve greater selectivity.

A premier method for the selective 1,2-reduction of α,β-unsaturated ketones is the Luche reduction. wikipedia.orgyoutube.com This reaction utilizes sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). organic-chemistry.orgtcichemicals.com The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to generate a "harder" borohydride species, which preferentially attacks the "hard" carbonyl carbon over the "soft" β-carbon of the alkene. wikipedia.orgtcichemicals.com This method is highly effective for producing allylic alcohols from enones with excellent chemoselectivity, minimizing the formation of the saturated ketone or saturated alcohol byproducts. youtube.com

Standard sodium borohydride reductions can also be used, and while often less selective than the Luche protocol, the 1,2-addition product can still be a major component depending on the substrate and reaction conditions. rsc.orgyoutube.com

| Reagent System | Solvent | Selectivity for 1,2-Reduction | Product | Reference |

|---|---|---|---|---|

| NaBH4, CeCl3·7H2O (Luche Reduction) | Methanol | Excellent | 1-(Thiophen-3-yl)prop-2-en-1-ol | wikipedia.orgorganic-chemistry.org |

| NaBH4 | Methanol/Water | Moderate to Good | 1-(Thiophen-3-yl)prop-2-en-1-ol | rsc.org |

| LiAlH4 | THF/Diethyl ether | Poor (reduces C=C and C=O) | 1-(Thiophen-3-yl)propan-1-ol |

Chemoselective Reduction of α,β-Unsaturated Carbonyls

The chemoselective 1,2-reduction of α,β-unsaturated carbonyls, such as 1-(thiophen-3-yl)prop-2-en-1-one, presents a direct route to 1-(thiophen-3-yl)prop-2-en-1-ol. This transformation requires reagents that selectively reduce the carbonyl group without affecting the conjugated carbon-carbon double bond.

A well-established method for this purpose is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. acgpubs.org This system enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the hydride and leading to the formation of the allylic alcohol. acgpubs.org Many α,β-unsaturated enones can be converted almost quantitatively to the corresponding allylic alcohols at room temperature using this method. acgpubs.org

Other approaches for the chemoselective reduction of α,β-unsaturated ketones have been developed, although they often favor 1,4-reduction to the saturated ketone. nih.govorganic-chemistry.orgrsc.org For instance, metal-free methods utilizing reagents like benzeneselenol (B1242743) or a carbon disulfide/potassium tert-butoxide system have been reported for the selective reduction of the olefinic bond. nih.govorganic-chemistry.org Similarly, transition-metal-catalyzed methods, such as those using ruthenium catalysts, can also be tailored for chemoselective reductions. nih.gov However, for the specific synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol, the Luche reduction remains a highly effective and widely used strategy.

Table 1: Comparison of Reagents for Reduction of α,β-Unsaturated Ketones

| Reagent System | Selectivity | Typical Substrates | Notes |

|---|---|---|---|

| NaBH₄ / CeCl₃ (Luche Reduction) | High 1,2-reduction | α,β-Unsaturated ketones | Effective for producing allylic alcohols. acgpubs.org |

| Benzeneselenol | High 1,4-reduction | α,β-Unsaturated ketones | Reduces the C=C double bond. nih.gov |

| CS₂ / t-BuOK in DMSO | High 1,4-reduction | Chalcones | Metal-free reduction of the C=C double bond. organic-chemistry.org |

| (Ph₃P)₃RuCl₂ / Zn/H₂O | Chemoselective | Alkynes, ketones, nitro compounds | Selectivity depends on additives and temperature. nih.gov |

Olefin Metathesis Approaches for Allylic Alcohol Synthesis

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. beilstein-journals.orgmdpi.comharvard.edu Cross-metathesis (CM) reactions, in particular, can be employed to synthesize allylic alcohols like 1-(thiophen-3-yl)prop-2-en-1-ol. This approach typically involves the reaction of a vinylthiophene with a suitable metathesis partner.

The presence of an allylic hydroxyl group can positively influence the rate and outcome of olefin metathesis reactions. beilstein-journals.org Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are commonly used and exhibit tolerance to a wide range of functional groups, including alcohols. harvard.edu For the synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol, a potential strategy would be the cross-metathesis of 3-vinylthiophene (B81652) with a suitable vinyl alcohol equivalent. However, the direct cross-metathesis with allyl alcohol can sometimes be complicated by side reactions like double bond isomerization. researchgate.netrsc.org To circumvent this, a protected allyl alcohol or a different metathesis partner might be employed, followed by deprotection.

Recent advancements have shown that ruthenium alkylidenes can catalyze tandem cross-metathesis/allylic alcohol isomerization reactions to produce alkyl ketones. nih.gov While this is not the direct goal here, it highlights the versatility of metathesis in manipulating allylic alcohol systems. The choice of catalyst and reaction conditions is crucial to favor the desired cross-metathesis product leading to the target allylic alcohol. organic-chemistry.orgfrontiersin.org

Multi-Component Reaction Sequences for Allylic Alcohol Assembly

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. tandfonline.comrug.nlnih.gov For the synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol, a Barbier-type reaction, which is a one-pot variant of the Grignard reaction, is a suitable MCR approach. nrochemistry.comwikipedia.orgalfa-chemistry.com

In this reaction, an organometallic species is generated in situ from an alkyl halide and a metal, which then reacts with a carbonyl compound. wikipedia.org To synthesize 1-(thiophen-3-yl)prop-2-en-1-ol, thiophene-3-carboxaldehyde would be reacted with an allyl halide (e.g., allyl bromide) in the presence of a metal such as zinc, tin, or indium. nrochemistry.comnih.gov The use of less expensive and water-insensitive metals like zinc makes it possible to conduct the reaction in aqueous media, aligning with the principles of green chemistry. wikipedia.orgnih.gov The reaction proceeds via nucleophilic addition of the in situ generated allyl organometallic reagent to the aldehyde, yielding the desired homoallylic alcohol upon workup. nrochemistry.comnih.gov

The Barbier reaction and its variations have been successfully applied to a wide range of aldehydes and ketones, including aromatic and heteroaromatic substrates. nih.gov The choice of metal and solvent can influence the reaction's efficiency and selectivity. alfa-chemistry.com

Stereoselective Synthesis of 1-(Thiophen-3-yl)prop-2-en-1-ol

The stereoselective synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol is of significant interest as the chirality of the alcohol can influence the biological activity of downstream products. Methodologies to achieve this enantioselectivity include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in C-C Bond Formation for Chiral Induction

Asymmetric catalysis provides a direct route to enantiomerically enriched products. In the context of C-C bond formation for the synthesis of chiral 1-(thiophen-3-yl)prop-2-en-1-ol, the asymmetric allylation of thiophene-3-carboxaldehyde is a key strategy. This can be achieved using chiral catalysts that control the facial selectivity of the nucleophilic attack of the allyl group.

Enantioselective Reductions of Prochiral Ketones

An alternative and widely used approach to chiral 1-(thiophen-3-yl)prop-2-en-1-ol is the enantioselective reduction of the corresponding prochiral ketone, 1-(thiophen-3-yl)prop-2-en-1-one. wikipedia.org

Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. sigmaaldrich.comua.es Ruthenium complexes with chiral diamine ligands, such as those developed by Noyori and co-workers, are highly effective for the asymmetric reduction of a variety of ketones, including those with heterocyclic moieties. sigmaaldrich.comnih.gov Iron complexes with chiral macrocyclic ligands have also been shown to be effective catalysts for the ATH of ketones, including thiophene-containing substrates, with high enantioselectivity. thieme-connect.com

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source (e.g., BH₃·THF). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnrochemistry.comisomerlab.com This method is known for its high predictability, broad substrate scope, and excellent stereocontrol, often achieving high enantiomeric excess. alfa-chemistry.com The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, followed by coordination of the ketone to the endocyclic boron in a sterically controlled manner, leading to a face-selective hydride transfer. wikipedia.orgnrochemistry.com

Table 2: Key Features of Enantioselective Reduction Methods

| Method | Catalyst Type | Hydrogen/Hydride Source | Key Advantages |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru or Fe complexes | Isopropanol, Formic Acid | High enantioselectivity, applicable to various ketones. sigmaaldrich.comthieme-connect.com |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) | High predictability, broad substrate scope, excellent stereocontrol. wikipedia.orgalfa-chemistry.com |

Use of Chiral Auxiliaries in Allylic Alcohol Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. researchgate.netacs.orgacs.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral 1-(thiophen-3-yl)prop-2-en-1-ol, a chiral auxiliary could be attached to either the thiophene or the allyl fragment prior to the key bond-forming step. For example, a chiral auxiliary could be used to direct the diastereoselective addition of an allyl nucleophile to thiophene-3-carboxaldehyde. The Evans oxazolidinones are a well-known class of auxiliaries that have been successfully employed in a variety of asymmetric reactions, including aldol and alkylation reactions. researchgate.net While less direct than catalytic asymmetric methods, the use of chiral auxiliaries can offer high levels of diastereoselectivity and is a valuable tool in the synthesis of chiral alcohols. researchgate.netacs.org

Functional Group Interconversions on Precursors or Derivatives

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. This approach is highly relevant for the synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol from various precursors.

Propargyl alcohols, which contain a carbon-carbon triple bond, are versatile precursors for the synthesis of allylic alcohols. The synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol can be envisioned through the reduction of a corresponding propargyl alcohol, 1-(thiophen-3-yl)prop-2-yn-1-ol. A common method for synthesizing propargyl alcohols is the Sonogashira coupling of a terminal alkyne with an aryl halide. rsc.org In this case, coupling propargyl alcohol with a 3-halothiophene in the presence of a palladium catalyst would yield the desired propargyl alcohol precursor. Subsequent partial reduction of the alkyne to an alkene would furnish 1-(thiophen-3-yl)prop-2-en-1-ol. This reduction can be achieved using various reagents, such as Lindlar's catalyst, to ensure the formation of the cis-alkene.

Electrophilic cyclization reactions of functionalized alkynes also provide a route to thiophene derivatives that could be further elaborated. mdpi.commdpi.com For example, the cyclization of 1-mercapto-3-yn-2-ols can lead to the formation of substituted thiophenes. mdpi.com

An alternative and widely used approach involves the reduction of an α,β-unsaturated ketone, specifically 1-(thiophen-3-yl)prop-2-en-1-one. This ketone intermediate can be prepared through various methods, including the Friedel-Crafts acylation of thiophene with acryloyl chloride or a β-halopropionyl halide in the presence of a Lewis acid. google.com

Once the enone is obtained, it can be reduced to the corresponding allylic alcohol. A key challenge in this step is to achieve selective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond. Reagents like sodium borohydride (NaBH₄) are often employed for this transformation. google.com For stereoselective reduction, chiral reducing agents or biocatalysts can be utilized. For example, microbial dehydrogenases have been used for the enantioselective reduction of a similar ketone, 3-methylamino-1-(2-thienyl)-1-propanone, to the (S)-alcohol. google.com

The following table summarizes a general reaction scheme for this route:

| Step | Reactants | Reagents | Product |

| 1 | Thiophene, Acryloyl chloride | Lewis Acid (e.g., AlCl₃) | 1-(Thiophen-3-yl)prop-2-en-1-one |

| 2 | 1-(Thiophen-3-yl)prop-2-en-1-one | Reducing Agent (e.g., NaBH₄) | 1-(Thiophen-3-yl)prop-2-en-1-ol |

The synthesis of 1-(thiophen-3-yl)prop-2-en-1-ol can also be accomplished by modifying existing allylic alcohol structures. wikipedia.org This approach involves starting with a readily available allylic alcohol and introducing the thiophene ring through a cross-coupling reaction. For example, a protected 3-haloprop-2-en-1-ol could be coupled with a thiophene-3-boronic acid or a thiophene-3-organometallic reagent using a palladium catalyst (e.g., Suzuki or Stille coupling).

Another strategy involves the ruthenium-catalyzed hydrogen auto-transfer reaction, which can convert primary alcohols to chiral allylic alcohols. nih.gov This method could potentially be adapted to synthesize 1-(thiophen-3-yl)prop-2-en-1-ol from a suitable precursor. Functional group interconversions on a pre-existing molecule, such as the conversion of a halide or sulfonate to a hydroxyl group, are also viable synthetic manipulations. vanderbilt.edu

Chemical Transformations and Reactivity of 1 Thiophen 3 Yl Prop 2 En 1 Ol

Reactions Involving the Allylic Hydroxyl Group

The allylic hydroxyl group in 1-(thiophen-3-yl)prop-2-en-1-ol is a primary site for various chemical modifications, including derivatization, oxidation, and substitution reactions. Its position adjacent to both a double bond and an aromatic thiophene (B33073) ring influences its reactivity.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of 1-(thiophen-3-yl)prop-2-en-1-ol can be readily derivatized to form esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The formation of esters from 1-(thiophen-3-yl)prop-2-en-1-ol can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. A common method involves the reaction with an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgmedcraveonline.com For instance, the reaction with acetic anhydride would yield 1-(thiophen-3-yl)allyl acetate. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the anhydride. libretexts.org

| Reactant | Reagent | Product |

| 1-(Thiophen-3-yl)prop-2-en-1-ol | Acetic Anhydride, Pyridine | 1-(Thiophen-3-yl)allyl acetate |

| 1-(Thiophen-3-yl)prop-2-en-1-ol | Benzoyl Chloride, Triethylamine | 1-(Thiophen-3-yl)allyl benzoate |

Etherification: The synthesis of ethers from 1-(thiophen-3-yl)prop-2-en-1-ol can be accomplished via methods like the Williamson ether synthesis. organic-synthesis.comtcichemicals.com This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of the ether. For example, reaction with methyl iodide would produce 3-(1-methoxyallyl)thiophene.

| Reactant | Reagent | Product |

| 1-(Thiophen-3-yl)prop-2-en-1-ol | 1. NaH 2. Methyl Iodide | 3-(1-Methoxyallyl)thiophene |

| 1-(Thiophen-3-yl)prop-2-en-1-ol | 1. NaH 2. Benzyl Bromide | 3-(1-(Benzyloxy)allyl)thiophene |

Oxidation Reactions

The allylic hydroxyl group of 1-(thiophen-3-yl)prop-2-en-1-ol can be oxidized to the corresponding α,β-unsaturated carbonyl compound, 1-(thiophen-3-yl)prop-2-en-1-one. This transformation is a valuable tool in organic synthesis. Various oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used reagents for the oxidation of allylic alcohols include manganese dioxide (MnO₂), which is a mild and selective oxidant for this purpose. Other chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent, can also be effective. organic-chemistry.org Photocatalytic oxidation using TiO₂ has also been demonstrated for the conversion of allylic alcohols to aldehydes. organic-chemistry.org

| Oxidizing Agent | Product |

| Manganese Dioxide (MnO₂) | 1-(Thiophen-3-yl)prop-2-en-1-one |

| Pyridinium Chlorochromate (PCC) | 1-(Thiophen-3-yl)prop-2-en-1-one |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-(Thiophen-3-yl)prop-2-en-1-one |

Nucleophilic Substitution Reactions

The hydroxyl group of an allylic alcohol can be converted into a good leaving group to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) can convert the alcohol into the corresponding allylic chloride, 1-chloro-1-(thiophen-3-yl)prop-2-ene. This reaction typically proceeds with an inversion of stereochemistry if a chiral center is present. libretexts.orgstackexchange.com The resulting allylic halide is a versatile intermediate for the introduction of various nucleophiles.

| Reactant | Reagent | Product |

| 1-(Thiophen-3-yl)prop-2-en-1-ol | Thionyl Chloride (SOCl₂) | 1-Chloro-1-(thiophen-3-yl)prop-2-ene |

| 1-(Thiophen-3-yl)prop-2-en-1-ol | Phosphorus Tribromide (PBr₃) | 1-Bromo-1-(thiophen-3-yl)prop-2-ene |

Rearrangement Pathways (e.g., Claisen, Cope)

The structural framework of 1-(thiophen-3-yl)prop-2-en-1-ol makes it a potential substrate for sigmatropic rearrangements, such as the Claisen and Cope rearrangements, which are powerful carbon-carbon bond-forming reactions.

Claisen Rearrangement: The Johnson-Claisen rearrangement is a relevant transformation for allylic alcohols. wikipedia.orgjk-sci.combioinfopublication.org In this reaction, 1-(thiophen-3-yl)prop-2-en-1-ol would be heated with a trialkyl orthoacetate, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid). This would lead to a -sigmatropic rearrangement to form a γ,δ-unsaturated ester, ethyl 3-(thiophen-3-yl)pent-4-enoate.

Cope Rearrangement: The oxy-Cope rearrangement is a variant of the Cope rearrangement that is applicable to 1,5-dien-3-ols. jk-sci.combioinfopublication.org While 1-(thiophen-3-yl)prop-2-en-1-ol itself is not a 1,5-diene, it can be a precursor to substrates for such rearrangements.

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1-(thiophen-3-yl)prop-2-en-1-ol is susceptible to a variety of addition reactions, including hydrogenation.

Hydrogenation and Other Addition Reactions

Hydrogenation: The double bond can be selectively reduced through catalytic hydrogenation. Depending on the catalyst and reaction conditions, the double bond can be hydrogenated to a single bond, yielding 1-(thiophen-3-yl)propan-1-ol. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It is also possible that under more forcing conditions, the thiophene ring could also be reduced. rsc.org Biotransformations using certain yeast strains have also been shown to effectively hydrogenate the double bond in similar chalcone (B49325) derivatives containing a thiophene ring. mdpi.com

| Reagent/Catalyst | Product |

| H₂, Pd/C | 1-(Thiophen-3-yl)propan-1-ol |

| H₂, PtO₂ | 1-(Thiophen-3-yl)propan-1-ol |

Halogenation: The double bond can undergo addition reactions with halogens such as bromine (Br₂). This would result in the formation of the corresponding dibromo adduct, 1,2-dibromo-1-(thiophen-3-yl)propan-1-ol.

Cycloaddition Reactions

The prop-2-en-1-ol moiety of 1-(thiophen-3-yl)prop-2-en-1-ol can participate as a 2π component in various cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): In the context of the Diels-Alder reaction, the alkene of the allyl alcohol acts as a dienophile. wikipedia.orgmasterorganicchemistry.com Thiophene itself is generally a poor diene due to its aromatic character, often requiring high pressure or Lewis acid catalysis to participate in such reactions. sigmaaldrich.com However, the alkene in 1-(thiophen-3-yl)prop-2-en-1-ol can react with more reactive dienes. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, though the thienyl and hydroxyl groups are not strongly withdrawing. The reaction with a typical diene, such as cyclopentadiene, would yield a substituted norbornene system. The stereochemical outcome is governed by the well-established endo rule, although the hydroxyl group can influence the facial selectivity of the approach of the diene.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The alkene can also serve as a dipolarophile in 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnumberanalytics.com This reaction involves a 1,3-dipole, such as a nitrile oxide or an azide (B81097), reacting with the double bond of the allyl alcohol. For example, reaction with a nitrile oxide (generated in situ from an oxime) would produce an isoxazoline (B3343090) ring. The regioselectivity of the addition is controlled by the electronic and steric properties of both the dipole and the dipolarophile.

| Cycloaddition Type | Reactant Partner | Resulting Product Class |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Cyclopentadiene) | Substituted Cyclohexene |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Nitrile Oxide) | Five-membered Heterocycle |

Epoxidation and Subsequent Ring-Opening Reactions

The electron-rich double bond of the allylic alcohol is susceptible to epoxidation. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, 2-(oxiran-2-yl) (thiophen-3-yl)methanol. organic-chemistry.org The reaction is stereospecific, meaning a cis- or trans-alkene would yield a corresponding cis- or trans-epoxide.

The resulting epoxide is a valuable intermediate that can undergo various regioselective ring-opening reactions. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, nucleophilic attack occurs preferentially at the more substituted carbon atom (the carbon bearing the thiophene ring). youtube.comkhanacademy.orgmasterorganicchemistry.com This is due to the stabilization of the partial positive charge in the transition state by the adjacent aromatic ring. For instance, reaction with methanol (B129727) in acidic conditions would yield 1-methoxy-1-(thiophen-3-yl)propane-2,3-diol.

Base-Catalyzed (Nucleophilic) Ring-Opening: Under basic or nucleophilic conditions, the attack occurs at the less sterically hindered carbon atom of the epoxide ring. Treatment with a nucleophile like sodium azide (NaN₃) would lead to attack at the terminal carbon, yielding 3-azido-1-(thiophen-3-yl)propane-1,2-diol after workup.

| Ring-Opening Condition | Nucleophile | Position of Attack | Product Type |

| Acid-Catalyzed | Weak (e.g., H₂O, ROH) | More substituted carbon | Diol or Ether-diol |

| Nucleophilic (Basic) | Strong (e.g., N₃⁻, RS⁻) | Less substituted carbon | Azido-diol, Thio-diol |

Reactivity at the Thiophene Ring

The thiophene ring in 1-(thiophen-3-yl)prop-2-en-1-ol is an electron-rich aromatic system that readily undergoes electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The substituent at the 3-position governs the regioselectivity of electrophilic attack. The 1-hydroxyprop-2-enyl group is considered an alkyl-type substituent, which is activating and directs incoming electrophiles to the ortho and para positions. For a 3-substituted thiophene, this corresponds to the C2 and C4 positions. However, the inherent reactivity of thiophene strongly favors substitution at an α-position (C2 or C5) over a β-position (C4). Therefore, electrophilic substitution on 1-(thiophen-3-yl)prop-2-en-1-ol is expected to occur predominantly at the C2 position, with potential for minor products from substitution at the C5 position. kpi.ua

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would yield primarily 1-(2-nitrothiophen-3-yl)prop-2-en-1-ol.

Halogenation: Reaction with N-bromosuccinimide (NBS) in a suitable solvent would give 1-(2-bromothiophen-3-yl)prop-2-en-1-ol.

Friedel-Crafts Acylation: Acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group, likely at the C2 position.

Metalation and Cross-Coupling Reactions at the Thiophene Nucleus

The thiophene ring can be functionalized through metalation followed by reaction with an electrophile. The regioselectivity of metalation can be controlled by the choice of base.

Lithiation: Deprotonation with a strong base like n-butyllithium (n-BuLi) is expected to occur at the most acidic proton, which is at the C2 position, due to the directing effect of the sulfur atom. The resulting 2-lithio species can be quenched with various electrophiles (e.g., CO₂ to give a carboxylic acid, or an aldehyde to give a secondary alcohol).

Directed Metalation: The use of more sterically hindered or specific bases can alter the regioselectivity. For example, Knochel-Hauser bases (like TMPMgCl·LiCl) have been shown to selectively deprotonate 3-substituted thiophenes at the less sterically hindered C5 position. beilstein-journals.org

The resulting organometallic intermediates, or alternatively thienylboronic acids derived from them, are excellent partners in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. ntnu.noresearchgate.net For example, conversion of 1-(thiophen-3-yl)prop-2-en-1-ol to its corresponding boronic acid at the C2 or C5 position, followed by a Suzuki coupling with an aryl halide, would furnish a new C-C bond at the thiophene ring. princeton.eduresearchgate.net

| Reagent | Position of Metalation | Subsequent Reaction Example | Product of Subsequent Reaction |

| n-BuLi | C2 | Quenching with CO₂ | 3-(1-Hydroxyprop-2-en-1-yl)thiophene-2-carboxylic acid |

| TMPMgCl·LiCl | C5 | Suzuki Coupling with Ph-Br | 1-(5-Phenylthiophen-3-yl)prop-2-en-1-ol |

Cascade and Domino Reactions Utilizing the Compound as a Substrate

The bifunctional nature of 1-(thiophen-3-yl)prop-2-en-1-ol makes it an ideal candidate for initiating cascade or domino reactions, where multiple bonds are formed in a single synthetic operation.

Alkylation and Ring-Closure Reactions

Cascade sequences can be designed that involve an initial alkylation event followed by an intramolecular cyclization. organic-chemistry.orgrsc.org

O-Alkylation followed by Cyclization: The hydroxyl group can be alkylated with a reagent containing a second electrophilic site. For example, reaction with a bromoalkyl-epoxide could be followed by an intramolecular ring-opening of the epoxide by the thiophene ring acting as a nucleophile, leading to a fused heterocyclic system.

Thiophene-Alkylation followed by Cyclization: A Friedel-Crafts alkylation on the thiophene ring (at C2) with an electrophile that also contains a group capable of reacting with the hydroxyl group can initiate a cascade. For instance, alkylation with a halo-ketone could be followed by intramolecular O-alkylation to form a cyclic ether.

Another plausible cascade involves the activation of the allylic alcohol, for instance with a rhenium oxide catalyst, which can initiate transposition and subsequent trapping by a tethered electrophile to form complex polycyclic structures. nih.gov These reactions demonstrate the potential to rapidly build molecular complexity starting from this relatively simple thienyl-substituted allylic alcohol.

Heterocyclization Reactions

Heterocyclization reactions are processes in which a molecule containing a chain of atoms is converted into a ring system that includes at least one heteroatom. For a molecule like 1-(thiophen-3-yl)prop-2-en-1-ol, the allylic alcohol moiety, in conjunction with the thiophene ring, provides the necessary functionalities for intramolecular cyclization to form new, fused heterocyclic systems. Such reactions are pivotal for building complex molecular architectures from relatively simple precursors.

While specific studies detailing the heterocyclization of 1-(thiophen-3-yl)prop-2-en-1-ol are not extensively documented in the literature, the reactivity of similar structures, such as other thiophene derivatives and allylic alcohols, provides a strong basis for predicting its behavior. The primary pathways for this compound would involve the intramolecular reaction of the hydroxyl group with the activated thiophene ring or the allyl double bond, or the participation of the thiophene ring in a cyclization involving the allyl group, typically under acidic or electrophilic conditions. These reactions can lead to the formation of fused ring systems like thienopyrans or thienofurans.

Research into related structures demonstrates the feasibility of forming such fused systems. For instance, various synthetic strategies have been developed to construct thienopyranones, which are fused thiophene-pyran systems. nih.govnih.govresearchgate.net One common approach involves the copper-catalyzed tandem coupling and oxacyclization of heteroaromatic β-iodo-α,β-unsaturated carboxylic acids with terminal alkynes, which proceeds via a 6-endo-dig cyclization to yield the pyranone ring fused to the initial heterocycle. nih.govacs.org

A closely related and illustrative example is the electrophilic heterocyclization of allyl-substituted heteroaromatic compounds. For example, 3-allylsulfanyl-1,2,4-triazino[6,5-b]indole has been shown to undergo intramolecular cyclization when treated with electrophiles like iodine or bromine. researchgate.net In this reaction, the allyl double bond is attacked by the electrophile, and the subsequent carbocation is trapped by a nearby heteroatom (in this case, a ring nitrogen) to form a new, fused thiazole (B1198619) ring. researchgate.net A similar mechanistic pathway can be envisioned for 1-(thiophen-3-yl)prop-2-en-1-ol, where the hydroxyl group could act as the internal nucleophile to form a fused tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring.

The following table summarizes relevant heterocyclization reactions that, by analogy, suggest potential transformations for 1-(thiophen-3-yl)prop-2-en-1-ol.

Table 1: Examples of Related Heterocyclization Reactions for Thiophene Derivatives

| Starting Material | Reagents/Conditions | Resulting Heterocycle | Reaction Type |

| Thiophene-derived β-iodo-α,β-unsaturated carboxylic acids and terminal alkynes | Copper(I) iodide | Thieno[2,3-c]pyran-7-ones | Tandem coupling-oxacyclization nih.gov |

| 3-Allylsulfanyl-1,2,4-triazino[6,5-b]indole | Iodine or Bromine in Chloroform | nih.govacs.orgThiazolo[2ʹ,3ʹ:3,4] nih.govnih.govresearchgate.nettriazino[5,6-b]indolium salts | Electrophilic Cyclization researchgate.net |

| 2- and 3-Thienylstilbenes | Photochemical oxidation | Thieno-annelated polycyclic aromatics | Photochemical Oxidative Cyclization rsc.org |

These examples underscore the chemical potential of the thiophene nucleus and associated functional groups to participate in ring-forming reactions, leading to diverse and complex heterocyclic products. rsc.orgresearchgate.net The synthesis of fused systems like thieno[3,2-b]furan (B2985385) further highlights the versatility of the thiophene scaffold in such transformations. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for initial structural assessment. The chemical shifts (δ) in the resulting spectra indicate the electronic environment of each proton and carbon atom, while the coupling constants (J) in ¹H NMR reveal the number of neighboring protons, thus establishing connectivity.

Expected ¹H NMR Data: A detailed analysis of the ¹H NMR spectrum of 1-(Thiophen-3-yl)prop-2-en-1-ol would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the vinyl group, the carbinol proton (CH-OH), and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the thiophene ring, the olefinic carbons of the vinyl group, and the carbon atom bearing the hydroxyl group.

Unfortunately, specific, experimentally determined ¹H and ¹³C NMR data for 1-(Thiophen-3-yl)prop-2-en-1-ol are not reported in the available literature.

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of adjacent protons within the vinyl and thiophene moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation.

Detailed 2D NMR correlation data for 1-(Thiophen-3-yl)prop-2-en-1-ol is currently unavailable in scientific publications.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

An IR spectrum of 1-(Thiophen-3-yl)prop-2-en-1-ol would be expected to display characteristic absorption bands corresponding to the O-H stretch of the alcohol, the C=C stretch of the vinyl group, and the C-H and C-S stretching and bending vibrations of the thiophene ring.

Specific experimental IR absorption data for 1-(Thiophen-3-yl)prop-2-en-1-ol has not been found in the reviewed literature.

Raman spectroscopy provides complementary information to IR spectroscopy. For 1-(Thiophen-3-yl)prop-2-en-1-ol, Raman scattering would be particularly sensitive to the vibrations of the C=C and C-S bonds, offering further confirmation of the molecular structure.

No experimental Raman spectroscopic data for 1-(Thiophen-3-yl)prop-2-en-1-ol is currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the exact mass of 1-(Thiophen-3-yl)prop-2-en-1-ol, and various fragment ions that would be characteristic of the thiophene and propenol moieties.

A search of mass spectral databases did not yield any experimental data for 1-(Thiophen-3-yl)prop-2-en-1-ol.

While the structural elucidation of 1-(Thiophen-3-yl)prop-2-en-1-ol would follow a well-established path utilizing a powerful array of spectroscopic and spectrometric techniques, the specific experimental data required for a detailed analysis is not present in the currently accessible scientific literature. The expected spectral features have been outlined based on the known behavior of similar chemical structures. The future synthesis and characterization of this compound will be necessary to provide the definitive data for a complete understanding of its molecular properties.

Electronic Absorption and Emission Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, providing information on its conjugation and photophysical properties.

The UV-Vis spectrum of 1-(Thiophen-3-yl)prop-2-en-1-ol is expected to show absorption bands characteristic of the thiophene ring and the allylic alcohol moiety. The thiophene ring typically exhibits strong π → π* transitions. The conjugation between the thiophene ring and the adjacent carbon-carbon double bond would likely result in a bathochromic (red) shift of the main absorption peak (λmax) compared to unsubstituted thiophene. While specific experimental data for this compound is not available in the search results, related compounds containing a thiophene ring conjugated with a double bond show characteristic absorptions. chemscene.comnih.gov

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This technique provides information about the structure of the molecule's excited states and its de-excitation pathways. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many thiophene derivatives, fluorescence can be observed, and its efficiency is highly dependent on the molecular structure and environment. chemscene.com Specific data on the fluorescence emission spectrum and quantum yield for 1-(Thiophen-3-yl)prop-2-en-1-ol were not found in the provided search results. Such a study would reveal the extent to which the molecule relaxes from its excited state via radiative pathways.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

By diffracting X-rays off a single crystal of the compound, a complete map of electron density can be generated, allowing for the precise determination of atomic positions. rsc.orgnih.gov This analysis yields accurate bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Although a specific crystal structure for 1-(Thiophen-3-yl)prop-2-en-1-ol was not found, data from closely related thiophene-containing structures provide expected values for its key geometric parameters. nih.govresearchgate.netmdpi.com The planarity of the thiophene ring, the geometry around the chiral carbon atom, and the orientation of the allyl group relative to the heterocycle would be key findings from such an analysis. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, revealing the supramolecular packing in the crystal lattice. nih.gov

Table 2: Typical Bond Lengths and Angles for Thiophene-Related Structures

| Parameter | Typical Value (Å or °) | Reference |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S (in thiophene) | 1.70 - 1.73 | researchgate.net |

| C=C (in thiophene) | 1.35 - 1.38 | researchgate.net |

| C-C (thiophene-allyl) | ~1.47 | nih.gov |

| C=C (allyl) | ~1.34 | nih.gov |

| C-O (alcohol) | ~1.43 | researchgate.net |

| **Bond Angles (°) ** | ||

| C-S-C (in thiophene) | ~92 | researchgate.net |

| C-C-O | ~109 | researchgate.net |

| Thiophene Ring-Allyl Group Torsion Angle | Varies | nih.gov |

Note: These are representative values from crystallographic studies of similar molecules and may differ slightly for the title compound.

Despite a comprehensive search for crystallographic data and detailed structural analyses of 1-(Thiophen-3-yl)prop-2-en-1-ol , no specific studies providing the crystal structure, analysis of intermolecular interactions, or Hirshfeld surface analysis for this particular compound could be located in the available scientific literature and crystallographic databases.

While research on various other thiophene derivatives provides insights into the typical solid-state behavior of this class of compounds, the absence of specific data for 1-(Thiophen-3-yl)prop-2-en-1-ol prevents a detailed discussion as per the requested outline.

General information on related compounds suggests that the crystal packing of thiophene derivatives is often governed by a combination of weak intermolecular forces. For instance, studies on compounds such as (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one reveal the presence of hydrogen bonds and other van der Waals interactions that dictate the supramolecular architecture. It is plausible that the hydroxyl group in 1-(Thiophen-3-yl)prop-2-en-1-ol would act as a hydrogen bond donor, and the oxygen and the sulfur atom of the thiophene ring could act as acceptors, leading to the formation of hydrogen-bonded networks. Furthermore, π-π stacking interactions between the thiophene rings are a common feature in the crystal packing of many thiophene-containing molecules.

Unfortunately, without access to the crystallographic information file (CIF) for 1-(Thiophen-3-yl)prop-2-en-1-ol, a specific and quantitative analysis of its crystal structure and intermolecular interactions, as well as a detailed Hirshfeld surface analysis, cannot be provided at this time. Further experimental work to crystallize this compound and determine its structure by X-ray diffraction is required to enable such an in-depth analysis.

Computational and Theoretical Investigations of 1 Thiophen 3 Yl Prop 2 En 1 Ol

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of 1-(Thiophen-3-yl)prop-2-en-1-ol is key to predicting its reactivity and spectroscopic properties. The conjugation between the thiophene (B33073) ring and the double bond of the allyl group creates a delocalized π-electron system.

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational methods like DFT are used to calculate the energies and shapes of the molecular orbitals. For 1-(Thiophen-3-yl)prop-2-en-1-ol, the HOMO is expected to have significant contributions from the π-system of the thiophene ring and the C=C double bond, while the LUMO will also be a π-type orbital distributed over this conjugated system.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the results of a quantum chemical calculation. NBO analysis provides a localized picture of the bonding in a molecule, including information about charge distribution, hybridization, and intermolecular interactions like hydrogen bonding. For 1-(Thiophen-3-yl)prop-2-en-1-ol, NBO analysis could be used to quantify the extent of π-conjugation and to investigate potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the thiophene ring or the double bond.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis and Energy Gap

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. wikipedia.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net For thiophene-based systems, the HOMO-LUMO gap can be tuned by altering substituents, which affects the extent of π-conjugation and the electronic nature of the molecule. researchgate.netnih.gov In a typical analysis, the HOMO is often localized over the electron-rich thiophene ring and the π-system of the propenol side chain, while the LUMO may be distributed over the same conjugated system, particularly the antibonding orbitals.

A hypothetical data table for 1-(Thiophen-3-yl)prop-2-en-1-ol, based on typical values for similar compounds calculated using Density Functional Theory (DFT), might look like this:

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically using a color spectrum.

Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and sulfur. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net

For 1-(Thiophen-3-yl)prop-2-en-1-ol, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure. researchgate.netresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and charge transfer. nih.govresearchgate.net

Key interactions revealed by NBO analysis include hyperconjugation, which involves the donation of electron density from a filled bonding orbital (like a C-C or C-H bond) to an adjacent empty antibonding orbital (like a C-C* or C-O*). These interactions stabilize the molecule. The analysis provides second-order perturbation theory energies (E(2)) for these donor-acceptor interactions; higher E(2) values indicate stronger delocalization.

In 1-(Thiophen-3-yl)prop-2-en-1-ol, significant NBO interactions would be expected between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of the adjacent π-system, as well as between the π-orbitals of the thiophene ring and the propene double bond.

A hypothetical table of significant NBO interactions might include:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C=C) | > 5.0 |

| LP (S) | π* (C=C) | > 2.0 |

| π (C=C) | π* (Thiophene Ring) | > 10.0 |

| π (Thiophene Ring) | π* (C=C) | > 8.0 |

Spectroscopic Property Simulations and Validation

Computational methods are instrumental in predicting and interpreting various types of spectra, providing a powerful complement to experimental measurements.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netmdpi.com By comparing the calculated shifts with experimental data, the structural assignment can be confirmed. For thiophene derivatives, computational studies have shown good correlation between predicted and observed chemical shifts, although deviations can occur due to solvent effects and specific electronic environments not perfectly captured by the model. researchgate.net

Simulated Infrared and Raman Spectra

Theoretical calculations can generate vibrational spectra (Infrared and Raman) that aid in the assignment of experimental bands to specific molecular motions. nih.govresearchgate.net DFT calculations provide the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov For 1-(Thiophen-3-yl)prop-2-en-1-ol, key vibrational modes would include the O-H stretch, C=C stretching of the alkene and thiophene ring, and various C-H bending and stretching modes.

Theoretical Studies of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.netmdpi.comresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. For conjugated systems like 1-(Thiophen-3-yl)prop-2-en-1-ol, the primary absorption in the UV-Vis region would be due to π → π* transitions within the conjugated system of the thiophene ring and the propenol side chain. The results are sensitive to the choice of functional and the solvent model used in the calculation. mdpi.com

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of molecules, identifying the most likely sites for chemical attack, and mapping out the energy landscape of chemical reactions. For thiophene derivatives, these investigations are crucial for understanding their synthesis, stability, and potential interactions in biological or materials science contexts.

Understanding the mechanism of a chemical reaction requires the identification of the transition state—the highest energy point along the reaction pathway—and the analysis of the intrinsic reaction coordinate (IRC), which maps the structural changes from reactants to products.

While a specific transition state analysis for a reaction involving 1-(thiophen-3-yl)prop-2-en-1-ol has not been reported, studies on the oxidation of the parent thiophene ring by singlet oxygen provide a clear example of this type of investigation. The oxidation of thiophenes is a crucial aspect of their stability and application in areas like photodynamic therapy. mdpi.com Theoretical studies have shown that the reaction proceeds via a concerted [2 + 4] cycloaddition, forming an endoperoxide intermediate. mdpi.com The transition state for this reaction has been characterized using density functional theory (DFT) calculations, specifically with methods like ωB97X-D3/def2-TZVP. nih.gov

The intrinsic reaction coordinate (IRC) for the initial step of thiophene oxidation with singlet oxygen confirms that the calculated transition state connects the reactants (thiophene and singlet oxygen) to the endoperoxide intermediate. nih.gov This type of analysis provides a detailed picture of the reaction mechanism at a molecular level.

Table 1: Representative Data from Reaction Pathway Analysis of Thiophene Oxidation

| Parameter | Description | Finding |

| Reaction Type | Oxidation of thiophene with singlet oxygen. | Concerted [2 + 4] cycloaddition is the most favorable pathway. mdpi.com |

| Methodology | Density Functional Theory (DFT) at the ωB97X-D3/def2-TZVP level of theory. nih.gov | Provides accurate characterization of the transition state and reaction coordinate. |

| Key Intermediate | Endoperoxide | Formed through the cycloaddition reaction. mdpi.com |

| IRC Analysis | Intrinsic Reaction Coordinate | Confirms the connection between reactants, transition state, and intermediate. nih.gov |

This table presents data for the oxidation of the parent thiophene molecule as a representative example of transition state and reaction coordinate analysis.

Conceptual Density Functional Theory (CDFT) provides a range of descriptors that are useful in predicting the reactivity of molecules. Among these, Fukui functions are particularly valuable for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov In practice, condensed Fukui functions are calculated for each atomic site, providing a numerical value that indicates the propensity of that atom to undergo a specific type of attack. mdpi.com

Studies on various thiophene derivatives have successfully employed Fukui functions to predict their chemical behavior. nih.govresearchgate.net For instance, in a study of ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, Fukui function analysis showed that C3 of the thiophene ring is the most reactive site for nucleophilic attack, while C1 is the most reactive for electrophilic attack. nih.govresearchgate.net This type of analysis is crucial for understanding the regioselectivity of reactions involving substituted thiophenes.

Table 2: Representative Fukui Function Analysis of a Thiophene Derivative

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Interpretation |

| C1 | Low | High | Moderate | Most reactive site for electrophilic attack. |

| C3 | High | Low | Moderate | Most reactive site for nucleophilic attack. |

| N9 | Low | High | Moderate | A reactive site for electrophilic attack. |

| S (thiophene) | Moderate | Moderate | Moderate | The sulfur atom contributes to the overall nucleophilicity of the thiophene ring. researchgate.net |

This table presents representative data for ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, illustrating the application of Fukui functions in identifying reactive sites. nih.govresearchgate.net

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest for applications in non-linear optics (NLO). researchgate.netanalis.com.my Thiophene and its derivatives, with their electron-rich aromatic system, can act as effective π-bridges or donors in NLO chromophores. aip.org Computational methods play a key role in the design and evaluation of new NLO materials by predicting their molecular polarizabilities and hyperpolarizabilities. researchgate.net

The NLO response of a molecule is governed by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). mdpi.com The linear polarizability (α) and the first-order hyperpolarizability (β) can be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov

Computational studies on thiophene-based chalcones and other derivatives have shown that the thiophene ring acts as an efficient electron donor, contributing to large β values. researchgate.netaip.org The strategic placement of electron-donating and electron-withdrawing groups on the molecular framework can further enhance the NLO properties. researchgate.net For example, theoretical calculations on various thiophene-based NLO chromophores have demonstrated that the magnitude of β can be tuned by modifying the acceptor strength or extending the π-conjugated system. nih.govnih.gov

Table 3: Representative Calculated Polarizability and First-Order Hyperpolarizability for a Thiophene-Based NLO Chromophore

| Compound | α (esu) | β (esu) | Methodology |

| Reference Thiophene Derivative | 2.790 × 10⁻²² | 7.027 × 10⁻²⁷ | DFT/TDDFT |

| Derivative with Stronger Acceptor | Increased | Significantly Increased | DFT/TDDFT |

| Derivative with Extended π-system | Increased | Increased | DFT/TDDFT |

This table presents representative data for a designed indacenothienothiophene-based functional material (AO2), illustrating the computed values of polarizability and first-order hyperpolarizability. nih.gov

The second-harmonic generation (SHG) efficiency of a material is directly related to its first-order hyperpolarizability (β). researchgate.net Theoretical calculations of β can therefore be used to predict the SHG efficiency of new materials, providing a valuable screening tool before undertaking synthesis and experimental characterization. researchgate.net

For a material to exhibit a macroscopic SHG response, it must crystallize in a non-centrosymmetric space group. researchgate.net Computational studies on thiophene-based chalcones have shown that some of these compounds are promising candidates for SHG applications. researchgate.net The calculated β values for these molecules are often compared to that of a standard NLO material like urea (B33335) or KDP to gauge their potential. researchgate.net For instance, some pseudo-stilbene structures, which are related to chalcones, have been calculated to have β values several orders of magnitude higher than KDP. researchgate.net These theoretical predictions highlight the potential of thiophene-containing organic molecules in the development of new materials for optical frequency conversion. researchgate.netbohrium.com

Table 4: Representative Theoretical SHG Efficiency Data for Thiophene-Containing Systems

| Compound Type | Calculated β Value (relative to standard) | Key Structural Feature |

| Thiophene-based Chalcone (B49325) | Potentially high, dependent on substitution. researchgate.net | Donor-π-Acceptor framework with a thiophene moiety. |

| Pseudo-stilbene with Thienyl Group | Can be significantly higher than KDP. researchgate.net | Extended π-conjugation facilitated by the thienyl group. |

| Dibenzylideneacetone Derivative | 12.96 times that of urea (experimental for a related compound). researchgate.net | D-π-A-π-D structure. |

This table presents representative data for thiophene-containing systems, illustrating the theoretical and experimental evaluation of their SHG efficiency.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursors in the Elaboration of Chiral Alcohol and Amine Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. 1-(Thiophen-3-yl)prop-2-en-1-ol serves as a key precursor for producing chiral alcohols and amines, which are often essential components of biologically active molecules. yale.edu

Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, are particularly effective for creating these chiral derivatives. nih.govacs.org Enzymes, acting as biocatalysts, can exhibit high stereoselectivity, enabling the production of one enantiomer over the other. For instance, lipases are commonly used for the kinetic resolution of racemic mixtures of allylic alcohols like 1-(thiophen-3-yl)prop-2-en-1-ol. researchgate.net In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the two.

Furthermore, the synthesis of chiral amines from this precursor is a significant application. yale.eduresearchgate.net One notable example is its role as an intermediate in the synthesis of duloxetine, an antidepressant. The (S)-enantiomer of a related compound, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (B46242), is a critical component of this drug. researchgate.netresearchgate.net The synthesis often involves the resolution of a racemic alcohol, followed by chemical modifications to introduce the amine group. researchgate.net

Table 1: Examples of Chiral Derivatives from 1-(Thiophen-3-yl)prop-2-en-1-ol and Related Compounds

| Precursor | Chiral Product | Method | Key Reagents/Enzymes |

| Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol | (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol | Enzymatic Resolution | Burkholderia plantarii lipase |

| Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol | (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | Chiral Resolution & Amination | (S)-α-methylbenzylamine, methylamine |

| N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | Whole-cell Bioreduction | Rhodotorula glutinis |

Building Blocks for Heterocyclic Systems Containing the Thiophene (B33073) Moiety

The thiophene ring is a common scaffold in many biologically active compounds and functional materials. derpharmachemica.comnih.govrroij.com 1-(Thiophen-3-yl)prop-2-en-1-ol provides a convenient entry point for the synthesis of various heterocyclic systems that incorporate this important structural motif. derpharmachemica.com

The reactive vinyl and hydroxyl groups of 1-(thiophen-3-yl)prop-2-en-1-ol can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. nih.govrsc.orgpsu.edu

Pyrazoles: Pyrazoles can be synthesized from precursors derived from 1-(thiophen-3-yl)prop-2-en-1-ol. organic-chemistry.orgresearchgate.net A general method involves the reaction of a 1,3-dicarbonyl compound, which can be prepared from the allylic alcohol, with hydrazine (B178648). researchgate.net For instance, 1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one has been synthesized and used as a building block for more complex molecules. researchgate.net Another related compound, 1-[3-(thiophen-3-yl)prop-2-yn-1-yl]-1H-pyrazole, highlights the versatility of the three-carbon chain in forming such heterocycles. nih.gov

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can also be achieved using thiophene-containing precursors. researchgate.netscielo.org.mx Thieno[2,3-d]pyrimidines, which are fused ring systems, are of particular interest due to their biological activities. nih.govmdpi.com The synthesis of these compounds often involves building the pyrimidine ring onto a pre-existing thiophene structure. researchgate.net

Indoles: Indole (B1671886) derivatives can be synthesized through various methods, some of which can utilize thiophene-containing starting materials. mdpi.comorganic-chemistry.orgrsc.org For example, the Fischer indole synthesis, a classic method, can be adapted to create thienoindoles, which are indole rings fused with a thiophene ring. nih.govresearchgate.net These compounds have applications in materials science and pharmaceuticals. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Approach | Starting Material Example |

| Pyrazole | Cyclocondensation | 1,3-dicarbonyl precursor with hydrazine researchgate.net |

| Pyrimidine | Ring formation on thiophene | Thiophene-based precursors researchgate.net |

| Indole (Thienoindole) | Fischer Indole Synthesis | 3-aminothiophene derivatives researchgate.net |

While the synthesis of nitrogen-containing heterocycles is prominent, the reactivity of 1-(thiophen-3-yl)prop-2-en-1-ol and its derivatives allows for the formation of rings containing other heteroatoms, such as sulfur or oxygen. For example, cyclization reactions involving the sulfur atom of the thiophene ring or external sulfur-containing reagents can lead to the formation of fused thieno-heterocycles. nih.gov Similarly, intramolecular reactions involving the hydroxyl group can lead to the formation of oxygen-containing rings. nih.govrsc.org

Integration into Complex Organic Molecules and Frameworks

Beyond the synthesis of individual heterocyclic rings, 1-(thiophen-3-yl)prop-2-en-1-ol and its derivatives serve as building blocks for larger, more complex molecular architectures.

The defined geometry of the thiophene ring and the reactive functional groups of 1-(thiophen-3-yl)prop-2-en-1-ol make it a useful component in the construction of molecular scaffolds with specific three-dimensional shapes, or topologies. These scaffolds can serve as frameworks for the development of new drugs or materials. For example, thiophene-containing macrocycles have been synthesized using on-surface reactions, demonstrating the ability of thiophene derivatives to form large, well-defined ring structures. acs.orgacs.org These macrocycles are of interest for their potential applications in molecular electronics and devices. nih.govrsc.orgrsc.org

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures. mit.edunih.gov The properties of COFs can be tuned by carefully selecting the molecular building blocks. Thiophene-based derivatives are attractive for this purpose due to their electronic properties and rigid structures. nih.govmdpi.comresearchgate.net Although the use of simple thiophene monomers can be challenging due to their bond angles, engineered thiophene derivatives are being developed to facilitate their incorporation into COF structures. nih.govmdpi.comresearchgate.net The resulting thiophene-based COFs have potential applications in areas such as gas storage, catalysis, and optoelectronics. mit.edunih.govmdpi.com

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Sustainable Synthetic Routes

While the synthesis of thiophene (B33073) derivatives is well-established through classical methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses, future research must prioritize the development of more efficient and environmentally benign routes to 1-(Thiophen-3-yl)prop-2-en-1-ol. derpharmachemica.compharmaguideline.com Current strategies often rely on multi-step processes that may generate significant waste. mdpi.com

Future synthetic approaches could focus on direct, atom-economical reactions. A promising avenue involves the catalytic addition of vinyl nucleophiles to 3-thiophenecarboxaldehyde. Another approach is the stereoselective reduction of the corresponding enone, 1-(thiophen-3-yl)prop-2-en-1-one. The development of chiral catalysts for this reduction would be particularly valuable, providing access to enantiomerically pure forms of the alcohol, which is crucial for applications in pharmaceuticals and advanced materials. researchgate.net

| Proposed Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Grignard Addition | 3-Thiophenecarboxaldehyde, Vinylmagnesium Bromide | Direct C-C bond formation, readily available starting materials. | Optimization of reaction conditions to maximize yield and minimize side products. |

| Asymmetric Reduction | 1-(Thiophen-3-yl)prop-2-en-1-one, Chiral Reducing Agents (e.g., CBS catalyst) | Access to enantiomerically pure (R)- and (S)-1-(thiophen-3-yl)prop-2-en-1-ol. | Development of highly selective and recyclable catalysts. |

| Metal-free Cyclization | Alkynol precursors, Elemental Sulfur | Avoidance of transition metal catalysts, potentially greener synthesis. organic-chemistry.org | Exploring the scope and limitations of this method for substituted allylic alcohols. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The bifunctional nature of 1-(Thiophen-3-yl)prop-2-en-1-ol—possessing a reactive thiophene ring, a double bond, and a hydroxyl group—suggests a rich and largely unexplored reaction chemistry. The thiophene ring itself is known to undergo metabolic activation to reactive intermediates like thiophene S-oxides and epoxides, a reactivity pattern that could be harnessed for synthetic purposes or is important to consider in biological applications. wikipedia.orgacs.org

Future research should investigate:

Oxidation reactions: Selective oxidation of the allylic alcohol could yield the corresponding enone, while oxidation of the thiophene sulfur could lead to sulfoxides and sulfones, thereby modulating the electronic properties of the molecule.

Etherification and Esterification: The hydroxyl group serves as a handle for derivatization, allowing the molecule to be tethered to other functional units or surfaces.

Polymerization: The vinyl group makes 1-(Thiophen-3-yl)prop-2-en-1-ol a promising monomer. Research into its polymerization and copolymerization with other monomers could lead to novel classes of functional polymers with applications in organic electronics. semanticscholar.orgresearchgate.net The hydroxyl group could also be used to initiate ring-opening polymerizations or to create cross-linked polymer networks. acs.org

Advanced Computational Modeling for Precise Structure-Reactivity-Function Correlations

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an indispensable tool for guiding future research on 1-(Thiophen-3-yl)prop-2-en-1-ol. mdpi.comacs.org These methods can provide deep insights into the molecule's electronic structure, which governs its reactivity and physical properties.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers of the functional groups.

Electronic Properties: Calculating the HOMO-LUMO gap to predict its electronic and optical properties, which is crucial for its potential use in organic electronics. acs.org

Reaction Mechanisms: Modeling the transition states of potential reactions to understand reactivity and selectivity, which can aid in the design of new synthetic methods and catalysts. uva.nl

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives. researchgate.net

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, reaction pathways. | Understanding stability, predicting electronic behavior, and guiding synthetic efforts. acs.org |